molecular formula C20H20FN3O3S2 B2686408 N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683261-17-8

N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2686408
CAS No.: 683261-17-8
M. Wt: 433.52
InChI Key: IYYLTCAZJOFAMZ-UHFFFAOYSA-N
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Description

This compound (CAS: 6265-71-0) is a benzamide derivative featuring a 6-fluorobenzo[d]thiazole moiety attached to the amide nitrogen and a 4-((4-methylpiperidin-1-yl)sulfonyl) group on the benzamide ring. Its synthesis and characterization are documented in chemical databases, confirming its identity via spectral data (e.g., NMR, HRMS) .

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S2/c1-13-8-10-24(11-9-13)29(26,27)16-5-2-14(3-6-16)19(25)23-20-22-17-7-4-15(21)12-18(17)28-20/h2-7,12-13H,8-11H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYLTCAZJOFAMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Benzo[d]thiazole Core: This step often involves the cyclization of a 2-aminothiophenol derivative with a fluorinated benzaldehyde under acidic conditions to form the 6-fluorobenzo[d]thiazole core.

    Amidation: The final step involves the coupling of the sulfonylated benzo[d]thiazole with a benzoyl chloride derivative to form the benzamide linkage. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the benzamide moiety, leading to the formation of corresponding amines or alcohols.

    Substitution: The fluorine atom on the benzo[d]thiazole ring can be substituted by nucleophiles under appropriate conditions, such as using a strong base or a nucleophilic catalyst.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization and modification, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide may be investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, such as enzymes or receptors, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics like thermal stability or chemical resistance.

Mechanism of Action

The mechanism by which N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The fluorine atom and the sulfonyl group could play crucial roles in binding affinity and specificity, while the benzamide moiety might influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structural Variations

Table 1: Key Structural Differences Among Analogs
Compound Name / ID Thiazole Substituent Sulfonyl-Linked Group Biological Activity (if reported)
Target Compound (CAS 6265-71-0) 6-fluorobenzo[d]thiazol-2-yl 4-methylpiperidin-1-yl Not explicitly reported
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (2D216) 4-(2,5-dimethylphenyl)thiazol-2-yl Piperidin-1-yl NF-κB activation; adjuvant potentiation
2D291 (N-(4-(2-bromo-5-methylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide) 4-(2-bromo-5-methylphenyl)thiazol-2-yl Piperidin-1-yl Enhanced cytokine production with LPS
2E151 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-((4-propylpiperidin-1-yl)sulfonyl)benzamide) 4-(2,5-dimethylphenyl)thiazol-2-yl 4-propylpiperidin-1-yl Synergistic cytokine induction with MPLA
N-(6-aminobenzo[d]thiazol-2-yl)benzamide (ABTB) 6-aminobenzo[d]thiazol-2-yl None (simple benzamide) Corrosion inhibition
Compounds 4–9 to 4–26 (piperidine-4-carboxamide derivatives) 4-(benzo[d]thiazol-2-yl)phenyl Varied aryl/heteroaryl sulfonyl groups Multitarget pain inhibitors (preclinical)

Physicochemical Properties

  • Melting Points : While the target compound’s melting point is unspecified, analogs like 2D216 and 2E151 are synthesized as solids with defined melting ranges (e.g., 210–212°C for related triazole derivatives in ) .
  • Solubility : The 4-methylpiperidinyl group in the target compound may enhance solubility in polar solvents compared to analogs with bulkier aryl sulfonyl groups (e.g., 4–21 in with a 2,4-dibromophenylsulfonyl group) .
  • Spectral Data :
    • 1H NMR : The target compound’s 6-fluorobenzo[d]thiazole ring would show distinct aromatic proton splitting (e.g., doublets for H-5 and H-7 due to fluorine’s deshielding effect) .
    • HRMS : Expected [M+H]+ for C20H19FN3O3S2 is 432.0853, aligning with analogs like 2D216 (C22H24N3O3S2, [M+H]+ 442.1261) .

Advantages and Limitations

  • Advantages :
    • Fluorination at the thiazole ring improves metabolic stability and electron-withdrawing effects.
    • The 4-methylpiperidinyl group balances lipophilicity and solubility.
  • Limitations: No direct biological data are reported for the target compound, unlike analogs with confirmed adjuvant or enzyme-inhibiting effects . Synthetic complexity compared to simpler benzamides (e.g., ABTB in ) .

Biological Activity

N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic compound with potential pharmaceutical applications, particularly in the field of oncology and neurology. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Thiazole Ring : A five-membered ring containing sulfur and nitrogen, which is often associated with biological activity.
  • Fluorobenzo Group : The presence of fluorine enhances lipophilicity and can influence the compound's interaction with biological targets.
  • Piperidine Sulfonamide : This moiety is known for its role in modulating receptor activity.

Research indicates that this compound may exert its effects through:

  • Inhibition of Specific Enzymes : It may target enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Similar compounds have shown the ability to activate procaspase pathways leading to apoptosis in cancer cells .
  • Receptor Modulation : The piperidine component suggests potential interaction with neurotransmitter receptors, which may be relevant in treating neurological disorders.

Anticancer Properties

Studies have demonstrated that derivatives of benzothiazole, including compounds similar to this compound, exhibit significant anticancer activity. For instance:

  • In vitro Studies : Compounds have shown efficacy against various cancer cell lines, including U937 (human lymphoma) and MCF-7 (breast adenocarcinoma). The IC50 values for these compounds ranged from 5.2 μM to 6.6 μM, indicating potent activity .

Table 1: Summary of Anticancer Activity

CompoundCancer Cell LineIC50 (μM)Mechanism
8jU9375.2Apoptosis via procaspase activation
8kMCF-76.6Apoptosis via procaspase activation
PAC-1U937100Positive control for comparison

Case Studies

Several studies highlight the biological activity of related compounds:

  • Study on Procaspase Activation : A study identified that benzothiazole derivatives could activate procaspase-3, leading to apoptosis in cancer cells. This suggests a potential pathway through which this compound might operate .
  • Toxicity Evaluation : In vivo studies using zebrafish embryos assessed toxicity and metabolic stability, providing insights into the pharmacokinetics of compounds similar to this compound .

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